molecular formula C21H19ClN2O2 B11619923 [2-(4-Chlorophenyl)-6-methylquinolin-4-yl](morpholin-4-yl)methanone

[2-(4-Chlorophenyl)-6-methylquinolin-4-yl](morpholin-4-yl)methanone

Cat. No.: B11619923
M. Wt: 366.8 g/mol
InChI Key: GFBCRAUUMBSFCO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-methyl-4-(morpholine-4-carbonyl)quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a morpholine-4-carbonyl group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-6-methyl-4-(morpholine-4-carbonyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the chlorophenyl group: This step involves the Friedel-Crafts acylation of the quinoline core with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the morpholine-4-carbonyl group: This step involves the reaction of the intermediate compound with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-methyl-4-(morpholine-4-carbonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-6-methyl-4-(morpholine-4-carbonyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-6-methyl-4-(morpholine-4-carbonyl)quinoline involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-(morpholine-4-carbonyl)quinoline
  • N-(4-Chlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine
  • 5-[(2S)-2-(4-Chlorophenyl)morpholine-4-carbonyl]piperidin-2-one

Uniqueness

2-(4-Chlorophenyl)-6-methyl-4-(morpholine-4-carbonyl)quinoline is unique due to the presence of the methyl group at the 6-position of the quinoline core, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C21H19ClN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)-6-methylquinolin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C21H19ClN2O2/c1-14-2-7-19-17(12-14)18(21(25)24-8-10-26-11-9-24)13-20(23-19)15-3-5-16(22)6-4-15/h2-7,12-13H,8-11H2,1H3

InChI Key

GFBCRAUUMBSFCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCOCC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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